molecular formula C5H4ClN5 B3041908 7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine CAS No. 408517-63-5

7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine

Cat. No.: B3041908
CAS No.: 408517-63-5
M. Wt: 169.57 g/mol
InChI Key: JEJJYFAFEJXLLV-UHFFFAOYSA-N
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Description

7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry. The presence of chlorine and amine groups in its structure further enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridazine with an imidazole derivative in the presence of a reducing agent. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazo[4,5-d]pyridazines, N-oxides, and various cyclized heterocyclic compounds .

Scientific Research Applications

7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various cellular processes. For example, it may inhibit certain kinases or modulate GABA receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine is unique due to its specific arrangement of the imidazole and pyridazine rings, along with the presence of chlorine and amine groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-chloro-1H-imidazo[4,5-d]pyridazin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-4-2-3(9-1-8-2)5(7)11-10-4/h1H,(H2,7,11)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJJYFAFEJXLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NN=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine

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